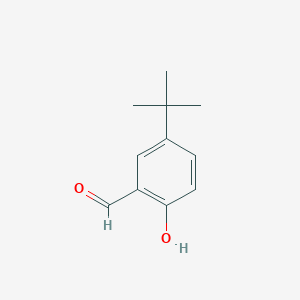![molecular formula C12H15Cl3N2O2 B1270143 Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- CAS No. 139520-94-8](/img/structure/B1270143.png)
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Descripción general
Descripción
“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a chemical compound with the molecular formula C12H15Cl3N2O2 . It is also known as Prochloraz, a broad-spectrum and high-efficiency fungicide often used on fruits, vegetables, and mushrooms as a post-harvest treatment and on cereals as a seed treatment .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a propyl group (N-propyl) and the other hydrogen is replaced by a [2-(2,4,6-trichlorophenoxy)ethyl]- group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.62 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Fungicide Application
“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a derivative of Prochloraz , which is a broad-spectrum imidazole fungicide . It is used on fruit and vegetables to prevent deterioration during storage . This suggests that “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” could potentially be used in similar applications.
Residue Dynamics and Risk Assessment
Studies have been conducted on the residue dynamics and risk assessment of Prochloraz and its metabolite 2,4,6-Trichlorophenol in apple . Given the structural similarity, “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” could potentially be studied in a similar context.
Environmental Fate
The compound has been studied for its environmental fate . It has been found to be slightly mobile in drainflow . This suggests that it could be studied for its potential environmental impact.
Ecotoxicity
The compound has been studied for its ecotoxicity . It has been found to have moderate acute ecotoxicity in fish, daphnia, and earthworms . This suggests that it could be studied for its potential impact on aquatic and terrestrial ecosystems.
Human Health Impact
The compound has been studied for its potential impact on human health . It has been found to have low alert for human health . This suggests that it could be studied for its potential impact on human health.
Metabolite Studies
“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a metabolite of Prochloraz . This suggests that it could be studied in the context of metabolism studies.
Mecanismo De Acción
Target of Action
It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.
Propiedades
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
CAS RN |
139520-94-8 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



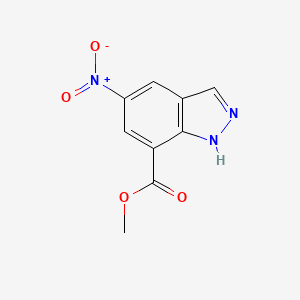
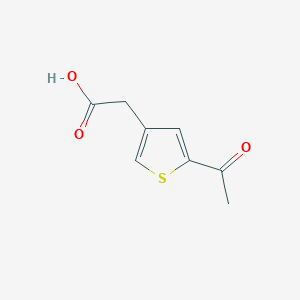
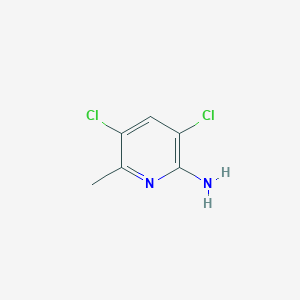
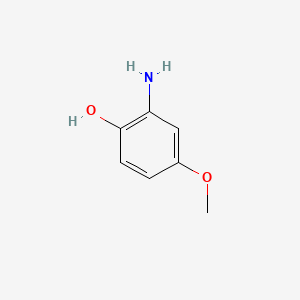

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)



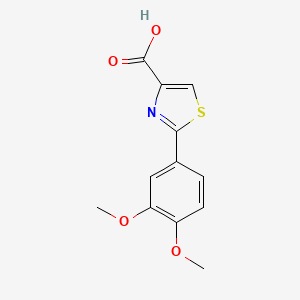
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
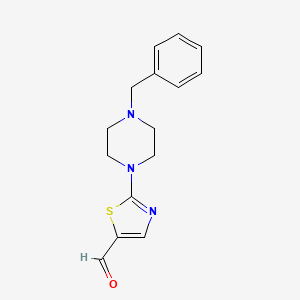
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
